molecular formula C21H27NO3 B7641375 2-(7-methoxynaphthalen-1-yl)-N-(oxan-4-yl)-N-propan-2-ylacetamide

2-(7-methoxynaphthalen-1-yl)-N-(oxan-4-yl)-N-propan-2-ylacetamide

Cat. No. B7641375
M. Wt: 341.4 g/mol
InChI Key: ROAZRFYUCVUDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-methoxynaphthalen-1-yl)-N-(oxan-4-yl)-N-propan-2-ylacetamide is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed in recent years and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-(7-methoxynaphthalen-1-yl)-N-(oxan-4-yl)-N-propan-2-ylacetamide is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to modulate the activity of the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have antioxidant properties, which could have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(7-methoxynaphthalen-1-yl)-N-(oxan-4-yl)-N-propan-2-ylacetamide in lab experiments is its specificity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, one limitation of using this compound is its relatively low potency compared to other COX-2 inhibitors. This could limit its usefulness in certain experiments.

Future Directions

There are several future directions for research related to 2-(7-methoxynaphthalen-1-yl)-N-(oxan-4-yl)-N-propan-2-ylacetamide. One potential direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and to improve its potency and selectivity.

Synthesis Methods

The synthesis of 2-(7-methoxynaphthalen-1-yl)-N-(oxan-4-yl)-N-propan-2-ylacetamide involves several steps. The starting material is 7-methoxynaphthalene, which is reacted with oxan-4-ylamine to form the intermediate compound. This intermediate is then reacted with propan-2-ylchloroacetamide to yield the final product. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

2-(7-methoxynaphthalen-1-yl)-N-(oxan-4-yl)-N-propan-2-ylacetamide has potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it useful in the study of pain and inflammation. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(7-methoxynaphthalen-1-yl)-N-(oxan-4-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-15(2)22(18-9-11-25-12-10-18)21(23)13-17-6-4-5-16-7-8-19(24-3)14-20(16)17/h4-8,14-15,18H,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAZRFYUCVUDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCOCC1)C(=O)CC2=CC=CC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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